1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride
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Overview
Description
1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
The synthesis of 1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Chemical Reactions Analysis
1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Cyclopropanation: This reaction involves the formation of cyclopropane rings, which is a key step in the synthesis of this compound.
Scientific Research Applications
1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds, including potential drugs for psychiatric disorders and cancer.
Synthetic Organic Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: It is used in the development of new drugs due to its potential biological activities.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target protein and the context of the interaction.
Comparison with Similar Compounds
1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride can be compared with other similar compounds, such as:
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure and are used in the synthesis of bioactive molecules.
Bicyclo[2.1.1]hexanes: These compounds also have a bicyclic structure but differ in the arrangement of their rings.
3-Azabicyclo[3.1.0]hexane-6-carboxylates: These compounds are used in pharmaceutical research and have similar synthetic routes.
Properties
Molecular Formula |
C6H13ClN2O2S |
---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
(3-methyl-2,2-dioxo-2λ6-thia-3-azabicyclo[3.1.0]hexan-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H12N2O2S.ClH/c1-8-3-5-2-6(5,4-7)11(8,9)10;/h5H,2-4,7H2,1H3;1H |
InChI Key |
PYWMJAMMIOKORV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC2(S1(=O)=O)CN.Cl |
Origin of Product |
United States |
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